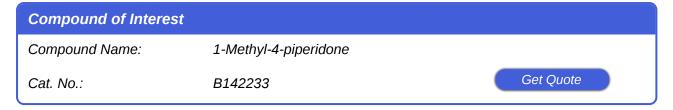


A Comprehensive Technical Guide to 1-Methyl-4piperidone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidone, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its structural motif is a core component in numerous biologically active molecules, making it a compound of significant interest to the medicinal chemistry and drug development communities. This technical guide provides an in-depth overview of **1-Methyl-4-piperidone**, encompassing its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of notable pharmaceuticals.

Chemical Identity and Synonyms

The standardized nomenclature and various synonyms for **1-Methyl-4-piperidone** are crucial for accurate identification and literature searches.

IUPAC Name: 1-methylpiperidin-4-one[1][2][3]

• CAS Number: 1445-73-4[1][2]

Molecular Formula: C₆H₁₁NO[4]

Molecular Weight: 113.16 g/mol [2][4]



A variety of synonyms are used in literature and commercial listings to refer to this compound.

Synonym	Reference(s)
N-Methyl-4-piperidone	[2][4]
1-Methyl-4-piperidinone	[1][4]
N-Methyl-γ-piperidone	[4]
1-Methyl-4-oxopiperidine	[1]
4-Piperidinone, 1-methyl-	[1][4]
N-Methyl-4-piperidinone	[1]
1-Methylpiperidine-4-one	[1]

Physicochemical Properties

Understanding the physicochemical properties of **1-Methyl-4-piperidone** is essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
Physical State	Clear yellow to orange liquid	[4]
Boiling Point	55-60 °C at 11 mm Hg	[4]
Density	0.973 g/mL at 20 °C	[4]
Refractive Index	n20/D 1.460	[4]
Flash Point	140 °F (60 °C)	[4]
Water Solubility	Miscible	[4]
Storage Temperature	0-6°C, Air Sensitive	[4]

Synthesis of 1-Methyl-4-piperidone



Several synthetic routes to **1-Methyl-4-piperidone** have been developed. Below are detailed protocols for two common methods.

Synthesis via Dieckmann Condensation of a Diamine

A classical and widely cited method involves the intramolecular Dieckmann condensation of a diester formed from methylamine and ethyl acrylate.

Experimental Protocol:

- Double Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate in a suitable solvent. This reaction forms the corresponding diester, diethyl 3,3'-(methylazanediyl)dipropanoate.
- Dieckmann Cyclization: The resulting diester undergoes an intramolecular Claisen condensation (Dieckmann cyclization) in the presence of a strong base, such as sodium ethoxide, to form the β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.
- Saponification and Decarboxylation: The β-keto ester is then subjected to saponification using a strong base (e.g., sodium hydroxide) to hydrolyze the ester, followed by acidification and heating to promote decarboxylation, yielding **1-Methyl-4-piperidone**.[2]

Synthesis from Diethyl 1,3-acetonedicarboxylate

A more recent and high-yielding method utilizes diethyl 1,3-acetonedicarboxylate as a key starting material.[5]

Experimental Protocol:

- Reaction Mixture Preparation: To a reaction vessel containing benzene, add diethyl 1,3acetonedicarboxylate, p-toluenesulfonic acid, and a suitable catalyst.[5]
- Mannich-type Reaction: Under stirring, add formaldehyde and methylamine to the mixture.
 Heat the reaction to reflux.[5] The molar ratio of diethyl 1,3-acetone dicarboxylate to formaldehyde to methylamine is typically 1:3:2.[5]
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.[5]



- Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for approximately 4 hours.[5] Centrifuge the mixture and separate the hydrochloric acid layer.
 Heat the acid layer to reflux to effect decarboxylation.[5]
- Isolation: After cooling, adjust the pH to 12 with a base. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, remove the solvent by distillation, and purify the resulting **1-Methyl-4-piperidone** by chromatography to achieve a high purity product.[5] A reported yield for this method is 91.7% with a purity of 99.4%.[5]

Applications in Pharmaceutical Synthesis

1-Methyl-4-piperidone is a valuable building block for the synthesis of various pharmaceuticals. Its ketone functionality allows for a range of chemical transformations, making it a versatile precursor.

Synthesis of Naratriptan

Naratriptan is a triptan-class drug used for the treatment of migraine headaches. **1-Methyl-4- piperidone** is a key intermediate in its synthesis.

Experimental Workflow for Naratriptan Synthesis:

The synthesis involves the condensation of an indole derivative with **1-Methyl-4-piperidone**, followed by reduction.



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Synthetic pathway of Naratriptan from **1-Methyl-4-piperidone**.

Experimental Protocol (General Overview):

- Condensation: 5-(2-methylsulfamoyl-ethyl)-1H-indole is condensed with N-methyl-4-piperidone.[1][4] This reaction is typically an Aldol condensation carried out in the presence of a base like potassium hydroxide or potassium tert-butoxide, or an acid such as trifluoroacetic acid.[4]
- Formation of Intermediate: The condensation reaction yields 2-[3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5-yl]ethanesulfonic acid methyl amide.[1][4]
- Reduction: The intermediate is then reduced to afford the final product, Naratriptan.[1][4]

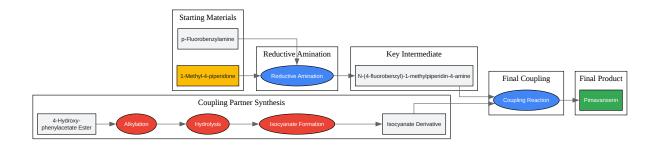
Synthesis of Pimavanserin

Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. A key step in its synthesis involves a derivative of **1-Methyl-4-piperidone**.

Experimental Workflow for Pimavanserin Synthesis:

The synthesis of Pimavanserin involves the reductive amination of **1-Methyl-4-piperidone** followed by coupling with an isocyanate or a carbamate derivative.





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Synthetic pathway of Pimavanserin utilizing a derivative of **1-Methyl-4-piperidone**.

Experimental Protocol (General Overview):

- Reductive Amination: 1-Methyl-4-piperidone undergoes reductive amination with p-fluorobenzylamine to produce the key intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[6]
- Synthesis of the Coupling Partner: In a separate pathway, a commercially available 4-hydroxyphenylacetate ester is alkylated, followed by hydrolysis to the corresponding carboxylic acid.[6] This acid is then converted to an isocyanate derivative.[6]
- Final Coupling: The N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate is then coupled with the prepared isocyanate derivative to yield Pimavanserin.[6]

Conclusion

1-Methyl-4-piperidone is a compound of considerable importance in the field of organic and medicinal chemistry. Its versatile reactivity and established synthetic routes make it an indispensable building block for the creation of complex molecular architectures, particularly in the development of novel therapeutic agents. The detailed understanding of its properties and



reaction pathways, as outlined in this guide, is crucial for its effective utilization in research and industrial applications.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Methyl-4-piperidone]. BenchChem, [2025]. [Online PDF]. Available at:
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